molecular formula C15H21BN2O4 B594449 N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-36-6

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Numéro de catalogue: B594449
Numéro CAS: 1218791-36-6
Poids moléculaire: 304.153
Clé InChI: NRIFOFRAGQPPBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (hereafter referred to as the target compound) is a boronic ester-functionalized aniline derivative. Its structure comprises a cyclopropylamine group, a nitro substituent at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the benzene ring. The compound’s exact mass is 304.1526 g/mol, and it is cataloged under Ref: 10-F694454 . The nitro and boronate groups render it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry .

Propriétés

IUPAC Name

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIFOFRAGQPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675191
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-36-6
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Boronylation of Nitroaryl Halides

This method begins with 4-bromo-2-nitroaniline as the precursor. The bromine atom at the para position undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Typical conditions involve Pd(dppf)Cl₂ (1–5 mol%), potassium acetate (3 equiv), and dioxane at 80–100°C for 12–24 hours. Post-borylation, the amine group is reacted with cyclopropane via nucleophilic substitution using cyclopropyl bromide and a base like potassium carbonate in DMF at 60–80°C.

Key Reaction Steps:

  • Miyaura Borylation:

    4-Bromo-2-nitroaniline+B2pin2Pd(dppf)Cl2,KOAc4-(pinB)aniline+byproducts\text{4-Bromo-2-nitroaniline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{4-(pinB)aniline} + \text{byproducts}
  • Cyclopropane Amination:

    4-(pinB)aniline+cyclopropyl bromideK2CO3,DMFN-cyclopropyl-2-nitro-4-(pinB)aniline\text{4-(pinB)aniline} + \text{cyclopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-cyclopropyl-2-nitro-4-(pinB)aniline}

Nitration of Pre-Borylated Cyclopropylaryl Amines

Alternative approaches start with N-cyclopropyl-4-bromoaniline, which undergoes nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C. Subsequent Miyaura borylation introduces the pinacol boronate group. This route avoids side reactions during nitration but requires strict temperature control to prevent over-nitration.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Palladium catalysts like Pd(dppf)Cl₂ are preferred for borylation due to their stability and efficiency. Solvents such as dioxane or tetrahydrofuran (THF) enhance reaction rates by solubilizing both organic and inorganic components. Polar aprotic solvents (e.g., DMF) facilitate cyclopropane amination by stabilizing transition states.

Table 1: Comparison of Catalytic Systems for Borylation

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂Dioxane8078
Pd(OAc)₂THF7065
PdCl₂(PPh₃)₂Toluene9072

Temperature and Time Dependence

Nitration reactions require low temperatures (0–5°C) to suppress byproduct formation, while borylation proceeds efficiently at 70–100°C. Extended reaction times (>20 hours) improve boronate yields but risk decomposition of nitro groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves trace impurities.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 3.65 (m, 1H, N-CH), 1.32 (s, 12H, pinB-CH₃), 0.88–0.92 (m, 4H, cyclopropane).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (pinB).

Table 2: Characterization Data

PropertyValueMethod
Molecular Weight304.15 g/molHRMS
Melting Point142–145°CDSC
Purity>95%HPLC

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group destabilizes intermediates during borylation. Using mild bases (e.g., KOAc instead of K₂CO₃) and inert atmospheres minimizes decomposition.

Cyclopropane Ring Opening

Strong bases or prolonged heating during amination can rupture the cyclopropane ring. Substituting DMF with dichloroethane and reducing reaction times to 4–6 hours mitigates this issue.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for nitration and borylation steps, achieving 85% overall yield. Industrial suppliers like TRC and AK Scientific utilize this methodology, pricing the compound at $60–$377 per gram depending on purity .

Analyse Des Réactions Chimiques

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mécanisme D'action

The mechanism of action of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. The nitro group can be reduced to an amine, which can then interact with other molecules through hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

The target compound is part of a broader family of 4-(dioxaborolan-2-yl)aniline derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound -N-Cyclopropyl, -NO₂ at 2-position 304.15 Nitro group enhances electrophilic substitution resistance
4-Methyl-3-(dioxaborolan-2-yl)aniline -NH₂, -CH₃ at 3-position 217.12 Methyl group improves lipophilicity; lacks nitro functionality
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline -N(CH₃)₂ 247.15 Dimethylamino group increases electron density, altering reactivity
N-Isopropyl-4-(dioxaborolan-2-yl)aniline -N-CH(CH₃)₂ 245.18 Isopropyl group introduces steric hindrance
N-(3-Bromobenzyl)-4-(dioxaborolan-2-yl)aniline -N-(3-bromobenzyl) 386.09 Bromine offers halogen-bonding potential; bulky substituent
N-Phenyl-4-(dioxaborolan-2-yl)-N-(4-(dioxaborolan-2-yl)phenyl)aniline Dual boronate groups, -N-Ph 497.24 Bifunctional boronate enables tandem cross-couplings
Reactivity Differences:
  • Nitro Group Impact : The electron-withdrawing nitro group in the target compound deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to electron-rich analogs like N,N-dimethyl derivatives .
  • Boronate Reactivity : All analogs participate in Suzuki-Miyaura cross-couplings, but steric effects from substituents (e.g., cyclopropyl, isopropyl) modulate reaction rates .
Table 2: Property Comparison
Compound Solubility (Predicted) Hazard Statements Applications
Target Compound Low (nonpolar solvents) H302, H315, H319, H335 (if nitro present) Medicinal chemistry intermediates
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline Moderate (DMF, DMSO) H315, H319, H335 Polymer synthesis, catalysis
4-Methyl-3-(dioxaborolan-2-yl)aniline High (THF, ethyl acetate) H302 Ligand design, materials science

Activité Biologique

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1218791-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C15H21BN2O4
  • Molecular Weight : 304.15 g/mol
  • CAS Number : 1218791-36-6

The compound is a boronic acid derivative that has been implicated in various biochemical pathways. Its structure suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals . The nitro and cyclopropyl groups may influence its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as a non-nucleoside inhibitor of viral replication. For instance, it was evaluated for its inhibitory activity against Hepatitis C Virus (HCV) NS5B polymerase. The data indicated that compounds with similar structural motifs exhibited potent inhibition with an effective concentration (EC50) below 50 nM .

Enzyme Inhibition

The compound has also been assessed for its effects on cytochrome P450 enzymes. Specifically, it demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites during metabolism .

Antiparasitic Activity

In a comparative study involving various derivatives, the inclusion of the cyclopropyl group was shown to maintain antiparasitic activity against certain protozoan parasites. The EC50 values ranged from 0.011 to 0.023 μM for derivatives containing this substituent, indicating strong activity while also noting that metabolic stability was not significantly enhanced .

Table 1: Biological Activity Overview

Activity TypeTargetEC50 (μM)Remarks
AntiviralHCV NS5B< 0.050Potent inhibition observed
Enzyme InhibitionCYP3A40.34Reversible inhibition; potential DDIs
AntiparasiticProtozoan parasites0.011 - 0.023Maintained activity with cyclopropyl group

Pharmacokinetic Properties

Pharmacokinetic profiling revealed that while the compound exhibits moderate permeability in Caco-2 assays, it also shows signs of metabolic instability in both human and rat liver microsomes . This instability could limit its therapeutic use unless modifications are made to enhance metabolic stability.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , which enable the formation of the carbon-boron bond critical to its structure. Key steps include:

  • Borylation of precursors : Using pinacol boronic esters to introduce the dioxaborolan moiety.
  • Nitro group installation : Electrophilic aromatic substitution or nitration under controlled conditions to position the nitro group at the ortho position relative to the cyclopropylamine .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity can enhance yields .

Basic: How can the compound’s structural integrity be validated post-synthesis?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, especially for the dioxaborolan ring .
  • Vibrational spectroscopy : FT-IR and Raman spectroscopy identify characteristic B-O (≈1,350 cm⁻¹) and nitro group (≈1,520 cm⁻¹) vibrations .
  • NMR analysis : ¹¹B NMR (δ ≈ 30 ppm for dioxaborolane) and ¹H/¹³C NMR for cyclopropyl and aromatic protons .

Advanced: How do electronic effects of substituents (e.g., nitro, cyclopropyl) influence reactivity in cross-coupling reactions?

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates. However, it may reduce oxidative addition efficiency in Pd-catalyzed reactions .
  • Cyclopropylamine : Introduces steric hindrance, potentially slowing coupling kinetics. Computational studies (DFT) can model electronic effects on transition states .
  • Dioxaborolan : Enhances stability but requires anhydrous conditions to prevent hydrolysis. Comparative studies with trifluoromethyl analogs show divergent electronic profiles .

Advanced: What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

  • Ligand optimization : Bulky ligands (e.g., SPhos) improve catalyst stability and reduce homocoupling byproducts .
  • Temperature control : Low temperatures (0–25°C) minimize nitro group reduction or cyclopropane ring opening.
  • Protecting groups : Temporary protection of the aniline nitrogen (e.g., Boc) prevents undesired coordination with Pd catalysts .

Basic: What methods assess the compound’s potential biological activity?

  • Molecular docking : Predicts binding affinity to target proteins (e.g., kinases) by simulating interactions between the nitro group and active-site residues .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions .
  • In vitro assays : Antimicrobial screening (MIC tests) and cytotoxicity profiling (MTT assays) against cancer cell lines .

Advanced: How can electronic properties be tuned for applications in organic electronics?

  • Substituent engineering : Introducing electron-donating groups (e.g., methoxy) to the aryl ring enhances hole-transport properties in OLEDs .
  • Conjugation extension : Copolymerization with thiophene or fluorene derivatives improves charge mobility in perovskite solar cells .
  • Electrochemical characterization : Cyclic voltammetry measures HOMO/LUMO levels; the nitro group typically lowers LUMO, aiding electron transport .

Advanced: What mechanistic insights are critical for optimizing catalytic borylation reactions?

  • Kinetic studies : Monitoring reaction progress via in-situ NMR identifies rate-limiting steps (e.g., transmetallation).
  • Isotopic labeling : ¹⁸O-labeled dioxaborolan traces boron-oxygen bond cleavage under hydrolytic conditions .
  • Computational modeling : DFT calculations predict transition-state energies for different Pd-ligand systems .

Basic: How can impurities be quantified in synthesized batches?

  • HPLC-MS : Reverse-phase chromatography with mass detection identifies trace byproducts (e.g., deprotected aniline or hydrolyzed boronate) .
  • Elemental analysis : Validates boron content (theoretical ≈3.9%) to assess purity .

Advanced: What structural analogs are used to study structure-activity relationships (SAR)?

Comparative analogs include:

Analog Key Features SAR Insights
N-Cyclopropyl-2-nitroanilineNo dioxaborolanReduced stability in cross-coupling
4-Trifluoromethyl variantEnhanced lipophilicityHigher antimicrobial activity
N,N-Diethyl derivativeElectron-rich amineImproved OLED efficiency

Advanced: How is the compound’s stability under reactive conditions evaluated?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset (≈165–170°C) .
  • Solvent compatibility tests : Stability in polar aprotic solvents (e.g., DMF) vs. hydrolysis in aqueous media .
  • Light exposure studies : UV-vis spectroscopy monitors nitro group photodegradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.